A-769662

Descripción general

Descripción

A-769662 es un potente activador de la proteína quinasa activada por AMP (AMPK), una enzima crucial involucrada en la homeostasis energética celular. Este compuesto se dirige selectivamente a los heterómeros de AMPK que contienen la subunidad β1, lo que lo convierte en una herramienta valiosa en la investigación metabólica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de A-769662 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de tienopiridona y la funcionalización posterior para introducir los grupos hidroxilo y ciano. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la rentabilidad y la eficiencia, a menudo involucrando química de flujo continuo y sistemas automatizados para mantener una calidad y un rendimiento constantes .

Análisis De Reacciones Químicas

Tipos de Reacciones

A-769662 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que podría alterar la actividad del compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, disolventes específicos y catalizadores para impulsar las reacciones de manera eficiente .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una gama de análogos funcionalizados .

Aplicaciones Científicas De Investigación

A-769662 is a thienopyridone derivative that functions as an AMP-activated protein kinase (AMPK) activator . AMPK is a crucial regulator of cellular energy homeostasis, and its activation during metabolic stress is important for cell survival . this compound selectively binds to the AMPK β1 regulatory subunit and allosterically elevates the kinase activity of the AMPK α subunit . Unlike other AMPK activators, this compound directly activates native rat AMPK by mimicking the effects of AMP, including allosteric activation and inhibition of dephosphorylation .

Scientific Research Applications

This compound has been used in various scientific research applications, including studies on inflammatory conditions, cancer, and mitochondrial dysfunction.

Inflammation: this compound has demonstrated protective effects against LPS-induced inflammatory responses in rats . It can reduce the systemic features of endotoxemia by suppressing TLR activity in the heart tissue and inhibiting neutrophil activity in the lung tissue . Studies have also shown that this compound can suppress inflammatory arthritis in mice and decrease IL-6 expression in serum and arthritic joints .

Cancer: Research suggests that this compound, along with other AMPK activators, can counteract chemoresistance in breast cancers . Metformin, another AMPK activator, has been shown to have anti-cancer and chemo-sensitizing effects, potentially improving the treatment of breast cancer .

Mitochondrial Dysfunction: this compound has shown promise in alleviating mitochondrial phenotypes caused by mtDNA depletion . It can restore normal mitochondrial membrane potential and partially restore mtDNA levels in cells with severe mtDNA depletion . These findings suggest that this compound and other specific small-molecule activators of AMPK may have utility in treating diseases involving mtDNA depletion .

Other Applications: Studies have explored the ability of this compound to inhibit contractions in vitro in rabbit arteries . Additionally, research has indicated that this compound can block voltage-gated sodium channels (VGSCs), potentially enhancing the analgesic properties of the compound .

Data Tables and Case Studies

Mecanismo De Acción

A-769662 ejerce sus efectos uniéndose alostéricamente a las subunidades β y γ de la proteína quinasa activada por AMP e inhibiendo su desfosforilación en Thr172. Esta activación imita los efectos del AMP, lo que lleva a la fosforilación de objetivos aguas abajo como la acetil-CoA carboxilasa, que juega un papel en el metabolismo de los ácidos grasos .

Comparación Con Compuestos Similares

Compuestos Similares

Compuesto 991: Otro activador directo de la proteína quinasa activada por AMP, pero con diferentes características estructurales y sitios de unión.

D454-0135 y F264-3019: Compuestos con actividad de activación comparable contra la proteína quinasa activada por AMP, identificados mediante cribado virtual

Singularidad

A-769662 es único en su activación selectiva de los heterómeros de la proteína quinasa activada por AMP que contienen la subunidad β1. Esta especificidad lo convierte en una herramienta valiosa para estudiar las funciones fisiológicas de la proteína quinasa activada por AMP y sus posibles aplicaciones terapéuticas .

Actividad Biológica

A-769662 is a potent and selective activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This compound has garnered attention for its diverse biological activities, particularly in metabolic regulation, cell survival, and potential therapeutic applications in various diseases.

This compound activates AMPK by mimicking the effects of AMP, leading to both allosteric activation and inhibition of dephosphorylation. Unlike other AMPK activators, it directly stimulates native AMPK complexes without affecting the isolated α subunit kinase domain or glycogen binding. This unique mechanism allows this compound to influence various metabolic pathways, including glucose uptake and fatty acid synthesis inhibition .

Key Findings on Biological Activity

- AMPK Activation : this compound selectively activates β1-containing AMPK complexes, leading to increased phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter type 4 (GLUT4) in skeletal muscle .

- Inhibition of Na(+)-K(+)-ATPase : Research indicates that this compound inhibits Na(+)-K(+)-ATPase activity in skeletal muscle cells, suggesting an AMPK-independent pathway. This effect raises questions about its specificity as an AMPK activator in metabolic studies .

- Cell Survival : this compound has been shown to protect osteoblasts from oxidative stress-induced apoptosis. In vitro studies demonstrated that co-treatment with this compound significantly reduced hydrogen peroxide-induced cell death by enhancing AMPK activation .

- Metabolic Effects : In vivo studies on ob/ob mice revealed that this compound administration resulted in decreased plasma glucose and triglyceride levels, consistent with its role as an AMPK activator .

- Mitochondrial Function : A recent study indicated that this compound can ameliorate mitochondrial dysfunction associated with mtDNA depletion by restoring mitochondrial membrane potential and enhancing mitochondrial biogenesis .

Table 1: Summary of Biological Activities of this compound

Table 2: Dosing Information

Case Study 1: Osteoblast Protection

In a study examining the effects of oxidative stress on osteoblasts, this compound was administered alongside hydrogen peroxide. The results showed a significant reduction in apoptosis markers, indicating a protective role for the compound through AMPK activation.

Case Study 2: Metabolic Regulation in Obese Mice

This compound was tested on ob/ob mice to assess its impact on metabolic parameters. The findings demonstrated a marked decrease in plasma glucose and triglyceride levels, suggesting its potential as a therapeutic agent for metabolic disorders.

Propiedades

IUPAC Name |

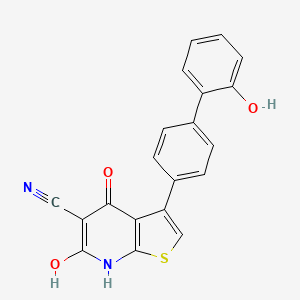

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,23H,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTESJDQKVOEUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233425 | |

| Record name | A-769662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844499-71-4 | |

| Record name | A-769662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844499714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-769662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-769662 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P68477CD2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.